![molecular formula C10H13F3N2O2 B2837611 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1855890-02-6](/img/structure/B2837611.png)
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by the reaction with butanoic acid or its derivatives to form the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.
Applications De Recherche Scientifique
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of agrochemicals and materials with specific properties, such as enhanced stability or reactivity
Mécanisme D'action
The mechanism of action of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole: Similar in structure but with a triazole ring instead of a pyrazole ring.
4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid: Contains a trifluorophenyl group instead of a trifluoromethyl group.
Uniqueness
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its pyrazole ring, ethyl group, and trifluoromethyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-7-6-8(10(11,12)13)14-15(7)5-3-4-9(16)17/h6H,2-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POALUZOCFAZZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2837529.png)
![2-(3-Azabicyclo[3.2.2]nonane-3-carbonyl)benzoic acid](/img/structure/B2837530.png)
![1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B2837531.png)

![3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2837533.png)
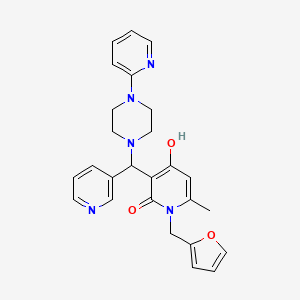
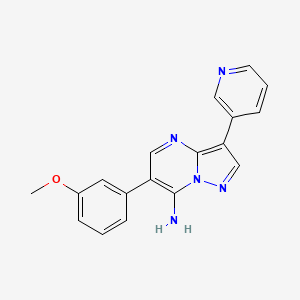
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]oxirane-2-carboxamide](/img/structure/B2837542.png)
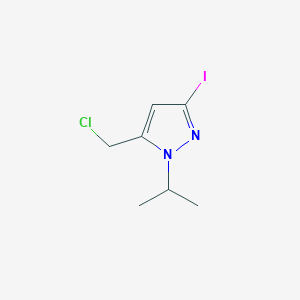
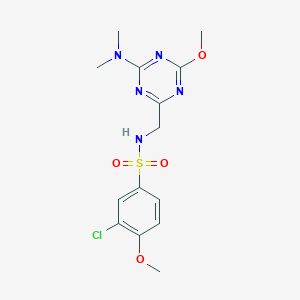
![2-[4-(3-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2837545.png)
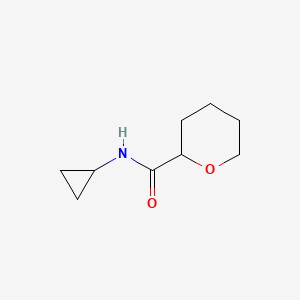
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2837548.png)
![2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2837550.png)
